1,4-Dioxaspiro[4.5]decan-8-ylmethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decan-8-ylmethanol can be synthesized through several methods. One common approach involves the reduction of ethyl 1,4-dioxaspiro[4.5]decan-8-carboxylate using lithium aluminum hydride in tetrahydrofuran under a nitrogen atmosphere . The reaction is typically carried out at low temperatures to ensure controlled reduction and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar reduction techniques with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decan-8-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-8-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid
- 8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol
- 1-(1,4-Dioxaspiro[4.5]dec-8-yl)piperazine hydrochloride
Uniqueness
1,4-Dioxaspiro[4.5]decan-8-ylmethanol is unique due to its specific spirocyclic structure and the presence of a methanol group, which imparts distinct chemical reactivity and potential for diverse applications .
Biological Activity
1,4-Dioxaspiro[4.5]decan-8-ylmethanol is a compound characterized by its unique spirocyclic structure, which has garnered interest due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : Approximately 172.22 g/mol
- Structure : The compound features a dioxaspiro framework that contributes to its reactivity and potential applications in biological systems.
The biological activity of this compound is primarily attributed to its role as a ligand in various biochemical pathways. It may interact with specific enzymes or receptors, modulating their activity and influencing metabolic processes. This interaction is crucial for understanding how this compound could affect biological systems and its potential therapeutic applications.
Potential Biological Targets:
- Enzymes : The compound may bind to enzymes, altering their function.
- Receptors : It has shown potential as a ligand for various receptors, influencing signaling pathways.
Case Studies and Experimental Data
Recent studies have explored the biological implications of this compound:
- Ligand Activity : Research indicates that the compound acts as a ligand in biochemical pathways, potentially modulating enzyme activities.
- Comparative Analysis : Structural analogs have been studied to understand the binding affinities and selectivity towards specific receptors like the 5-HT1A receptor. For instance, derivatives of spirocyclic compounds have shown varying degrees of agonistic activity on this receptor .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | Structure | Potent 5-HT1AR agonist |
1,4-Dithiaspiro[4.5]decane | Structure | Moderate selectivity for α1 adrenoceptors |
This table highlights the differences in biological activity among compounds sharing structural features with this compound.
Applications in Drug Discovery
Given its potential as a ligand that interacts with biological targets, this compound is being investigated for its applications in drug discovery:
- Therapeutic Uses : The modulation of enzyme activities and receptor interactions opens avenues for developing therapeutic agents targeting specific diseases.
- Synthetic Routes : Several synthetic methods have been developed for producing this compound, facilitating its use in research and industrial applications .
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNMORHRGMYQKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435235 | |
Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17159-82-9 | |
Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxaspiro[4.5]decan-8-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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